Methyl 5-(cyanomethyl)-2-methylbenzoate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve various steps. For example, the synthesis of cyanoacetamides may involve stirring without solvent and/or heat, or fusion . Pyridinium ylides are also used in the synthesis of many significantly important heterocyclic intermediates .Scientific Research Applications
1. Model Porphyrin Precursors
Methyl 5-(cyanomethyl)-2-methylbenzoate is utilized in the study of crystalline structures and serves as a model for porphyrin precursors. For example, the structure of 1,2,4,5-tetrakis(cyanomethyl)benzene, related to methyl 5-(cyanomethyl)-2-methylbenzoate, has been analyzed in its crystalline state to understand its molecular orientation and interactions (Jene & Ibers, 2000).
2. Synthesis of Anti-Cancer Drugs
Compounds related to methyl 5-(cyanomethyl)-2-methylbenzoate are key intermediates in the synthesis of certain anti-cancer drugs. A study highlights the synthesis process of such intermediates, demonstrating the compound's role in drug development (Cao Sheng-li, 2004).
3. Pharmacological Applications
Research into pharmacologically active benzo[b]thiophen derivatives has utilized compounds structurally similar to methyl 5-(cyanomethyl)-2-methylbenzoate. These studies contribute to the understanding of the pharmacological potential of such compounds (Chapman, Clarke, Gore, & Sharma, 1971).
4. Organic Process Research & Development
Methyl 5-(cyanomethyl)-2-methylbenzoate-related compounds are used in the development of processes for the synthesis of new chemical entities aimed at treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).
5. Influence on Molecular Conformation
Studies on similar compounds, like methyl 5-nitro-2-methylbenzoate, have provided insights into how molecular conformation is influenced by the presence of certain groups, which is critical in the design of pharmaceuticals and other chemical entities (Tinant, Declercq, Všetečka, & Exner, 1991).
properties
IUPAC Name |
methyl 5-(cyanomethyl)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-3-4-9(5-6-12)7-10(8)11(13)14-2/h3-4,7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTTZMVXNSLBRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(cyanomethyl)-2-methylbenzoate |
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